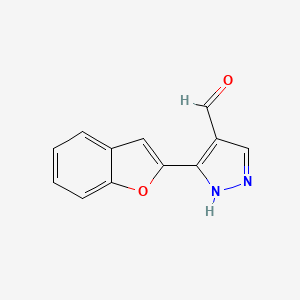

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-7-9-6-13-14-12(9)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUKJWRMPVVNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic scaffold, 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This molecule represents a compelling starting point for chemical exploration in drug discovery and materials science, combining the pharmacologically significant benzofuran and pyrazole moieties.

Core Molecular Structure and Physicochemical Properties

This compound possesses a unique molecular architecture, featuring a benzofuran ring system linked at its 2-position to the 3-position of a 1H-pyrazole-4-carbaldehyde. This arrangement of aromatic and heteroaromatic rings imparts a rigid, planar geometry to the core structure, which is often advantageous for binding to biological targets.

Table 1: Physicochemical Properties of this compound and its N-Substituted Analogs

| Property | This compound | 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |

| CAS Number | 1152541-71-3[1] | Not available | Not available |

| Molecular Formula | C₁₂H₈N₂O₂[1] | C₁₈H₁₂N₂O₂ | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 212.21 g/mol [1] | 288.29 g/mol | 226.24 g/mol |

| Monoisotopic Mass | 212.0586 g/mol | 288.0899 g/mol | 226.0742 g/mol |

| Predicted XlogP | 1.8 | Not available | 1.8 |

| Appearance | White to pale yellow solid (predicted) | Not available | Not available |

| Melting Point | Not available | 160–162 °C[2] | Not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. | Soluble in acetic acid for recrystallization.[2] | Not available |

Synthesis of the this compound Scaffold

The primary and most effective method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]

The general synthetic strategy involves a two-step process:

-

Formation of a Hydrazone Precursor: The synthesis begins with the condensation of 2-acetylbenzofuran with a suitable hydrazine (e.g., hydrazine hydrate for the N-unsubstituted pyrazole or phenylhydrazine for the N-phenyl derivative) to form the corresponding hydrazone.

-

Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step facilitates both the cyclization of the hydrazone to form the pyrazole ring and the formylation at the 4-position.

Detailed Experimental Protocol (Adapted for N-Phenyl Derivative)

The following protocol is based on the successful synthesis of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and can be adapted for the synthesis of the N-unsubstituted analog.[2]

Step 1: Synthesis of 1-(1-(Benzofuran-2-yl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate) [2]

-

Dissolve 1-(1-benzofuran-2-yl)ethanone (0.01 mol) in ethanol (25 mL) in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the solution.

-

Add phenylhydrazine (0.01 mol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for approximately 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, isolate the formed Schiff's base and recrystallize it from ethanol.

Step 2: Synthesis of 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde [2]

-

In a round-bottom flask, add N,N-dimethylformamide (150 mL) and cool it to 0–5 °C in an ice bath.

-

Add phosphorus oxychloride (0.2 mol) dropwise with constant stirring.

-

Add the hydrazone intermediate (0.094 mol) portion-wise while maintaining the temperature and stirring.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Pour the reaction mixture onto ice-cold water.

-

Neutralize the solution with a 5% ammonium hydroxide solution.

-

Filter the resulting precipitate, dry it, and recrystallize from acetic acid to obtain the final product.

Spectroscopic Characterization

Mass Spectrometry

Predicted mass spectrometry data for the title compound and its N-methyl derivative suggest the following m/z values for various adducts:

Table 2: Predicted m/z Values for this compound and its N-Methyl Analog

| Adduct | This compound (m/z) | 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (m/z) |

| [M+H]⁺ | 213.06586 | 227.08151 |

| [M+Na]⁺ | 235.04780 | 249.06345 |

| [M-H]⁻ | 211.05130 | 225.06695 |

Data obtained from PubChemLite.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. Based on the analysis of a derivative, a strong absorption band for the carbonyl group (C=O) of the aldehyde is anticipated around 1706 cm⁻¹.[6] Additionally, for the N-unsubstituted compound, a broad absorption band corresponding to the N-H stretch of the pyrazole ring would be expected in the region of 3200-3400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this molecule.

¹H NMR:

-

Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyrazole Proton (C5-H): A singlet, the chemical shift of which will be influenced by the substituents. In a related N-phenyl derivative, the pyrazolyl proton appears as a singlet at a very low field (8.59 ppm).[6]

-

N-H Proton: For the N-unsubstituted compound, a broad singlet is expected, which would be exchangeable with D₂O. Its chemical shift will be concentration and solvent-dependent.

-

Benzofuran and Phenyl Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR:

-

Aldehyde Carbonyl Carbon: A resonance in the highly deshielded region of the spectrum, typically around δ 185-195 ppm.

-

Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm). The carbon atoms of the benzofuran and pyrazole rings will have distinct chemical shifts. For a related N-phenyl derivative, the carbonyl carbon of a thiazolidin-4-one attached to the pyrazole moiety appears at 165.8 ppm.[6]

Chemical Reactivity and Synthetic Utility

The this compound scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. The aldehyde functionality serves as a key handle for a variety of chemical transformations.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with active methylene compounds. For instance, the N-phenyl derivative has been shown to react with various acetyl derivatives to form chalcones.[3] These chalcones can then be used as precursors for the synthesis of other heterocyclic rings, such as pyrazolines, through cyclocondensation with hydrazine.[7]

Furthermore, condensation with malononitrile and subsequent reaction with 2-cyanoacetohydrazide can lead to the formation of substituted pyridine derivatives.[2] The reaction with thiazolidin-4-one derivatives has also been reported to yield complex heterocyclic systems.[6]

Potential Applications in Drug Discovery

The combination of the benzofuran and pyrazole moieties in a single molecule is of significant interest to medicinal chemists. Both of these heterocyclic systems are known to be present in a wide range of biologically active compounds.

-

Benzofuran Derivatives: These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]

-

Pyrazole Derivatives: The pyrazole nucleus is a common feature in many approved drugs and is associated with activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

The hybrid nature of this compound makes it a promising scaffold for the development of novel therapeutic agents. Research on related benzofuran-pyrazole hybrids has demonstrated their potential as:

-

Anticancer Agents: Derivatives have shown potent anti-proliferative activity against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[7] Some compounds have also been identified as multi-kinase inhibitors, targeting key enzymes involved in cancer progression.[3]

-

Antimicrobial Agents: Benzofuran-pyrazole derivatives have been reported to possess antibacterial and antifungal activities.[9]

-

Anti-inflammatory Agents: The benzofuran moiety is a component of molecules with significant anti-inflammatory effects, suggesting that derivatives of the title compound could be explored for the management of inflammatory disorders.[2]

-

Antiviral Agents: Some benzofuran-pyrazole derivatives have shown promising anti-HIV activity.[10]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic scaffold. Its chemical properties, particularly the reactivity of the aldehyde group, make it an excellent starting material for the construction of a diverse library of more complex molecules. The proven biological activities associated with its constituent benzofuran and pyrazole rings underscore its potential as a valuable building block in the design and development of new therapeutic agents. Further investigation into the synthesis of the N-unsubstituted compound and a thorough evaluation of its biological profile are warranted to fully exploit its potential in medicinal chemistry.

References

- El-Sayed, N. F., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 13(44), 30971-30991.

- Hassan, A. S., et al. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 418-431.

- Pandey, V., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 10(49), 29426-29434.

- Al-Warhi, T., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(3), M1665.

- Abdelgawad, M. A., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Pharmaceuticals, 16(10), 1386.

- Rangaswamy, J., et al. (2015). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Arabian Journal of Chemistry, 8(5), 662-670.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C12H8N2O2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde (C13H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive overview of the synthetic pathway for 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzofuran-pyrazole scaffold is a privileged structure, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and offer insights based on established chemical principles.

Introduction

The synthesis of complex heterocyclic systems is a cornerstone of modern organic and medicinal chemistry. The target molecule, this compound, combines two biologically important pharmacophores: the benzofuran and the pyrazole nucleus. The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.[4][5]

The most efficient and convergent synthetic strategy for this target molecule involves a multi-step sequence culminating in a Vilsmeier-Haack reaction for the concurrent cyclization and formylation of a key intermediate. This approach is favored for its operational simplicity and good overall yields.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into two main stages:

-

Construction of the Benzofuran Core: Synthesis of a key intermediate, benzofuran-2-carbohydrazide.

-

Formation of the Pyrazole Ring and Formylation: Cyclization of the carbohydrazide intermediate and introduction of the aldehyde group via the Vilsmeier-Haack reaction.

Part 1: Synthesis of the Benzofuran-2-carbohydrazide Intermediate

The initial phase of the synthesis focuses on the construction of the benzofuran ring system, a common motif in natural products and pharmaceuticals.[6][7] The most common route begins with salicylaldehyde and an alpha-halo ester.

Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate

The synthesis commences with the O-alkylation of salicylaldehyde with an ethyl haloacetate, followed by an intramolecular cyclization.

Reaction: Salicylaldehyde + Ethyl Chloroacetate → Ethyl Benzofuran-2-carboxylate

Mechanism:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt), deprotonates the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a Williamson ether synthesis-type reaction.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate formed from the ester attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic benzofuran ring.

Step 2: Synthesis of Benzofuran-2-carbohydrazide

The ethyl ester is then converted to the corresponding hydrazide, a crucial intermediate for the subsequent pyrazole ring formation.[6][8][9]

Reaction: Ethyl Benzofuran-2-carboxylate + Hydrazine Hydrate → Benzofuran-2-carbohydrazide

Mechanism: This is a classic nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, yielding the stable carbohydrazide. The reaction is typically carried out in an alcohol solvent and can be performed at room temperature or with gentle heating.[8]

Part 2: Vilsmeier-Haack Cyclization and Formylation

The final and key transformation in this synthesis is the Vilsmeier-Haack reaction. This versatile reaction allows for the simultaneous formation of the pyrazole ring and the introduction of a formyl group at the 4-position.[1][10][11][12][13][14]

The Vilsmeier Reagent

The Vilsmeier reagent is an electrophilic iminium cation, typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][13]

Formation of the Vilsmeier Reagent:

Reaction Mechanism: From Benzofuran-2-carbohydrazide to the Final Product

The reaction of benzofuran-2-carbohydrazide with the Vilsmeier reagent is a cascade process involving cyclization and formylation.

-

Reaction with Vilsmeier Reagent: The hydrazide nitrogen of benzofuran-2-carbohydrazide attacks the electrophilic Vilsmeier reagent.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the other nitrogen atom of the hydrazide attacks an activated carbon, leading to the formation of the pyrazole ring.

-

Formylation: The newly formed pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The Vilsmeier reagent acts as the electrophile, attacking the 4-position of the pyrazole ring.

-

Hydrolysis: Subsequent workup with water hydrolyzes the iminium salt intermediate to afford the final product, this compound.

This one-pot cyclization-formylation is highly efficient and regioselective, providing the desired product in good yields.[1][13][15]

Experimental Protocols

Materials and Methods

| Reagent/Solvent | Grade | Supplier |

| Salicylaldehyde | Reagent | Sigma-Aldrich |

| Ethyl Chloroacetate | Reagent | Sigma-Aldrich |

| Potassium Carbonate | Anhydrous | Fisher Scientific |

| Acetone | ACS Grade | VWR |

| Hydrazine Hydrate | Reagent | Sigma-Aldrich |

| Ethanol | 200 Proof | Decon Labs |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Phosphorus Oxychloride (POCl₃) | Reagent | Sigma-Aldrich |

Step-by-Step Synthesis

Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate

-

To a stirred solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl benzofuran-2-carboxylate.

Step 2: Synthesis of Benzofuran-2-carbohydrazide

-

Dissolve ethyl benzofuran-2-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain pure benzofuran-2-carbohydrazide.[8]

Step 3: Synthesis of this compound

-

In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (10.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cold DMF with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add benzofuran-2-carbohydrazide (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate out. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1][13]

Visualizing the Synthesis Workflow

Conclusion

The synthesis of this compound is a well-established process that utilizes fundamental reactions in heterocyclic chemistry. The key to this synthesis is the efficient construction of the benzofuran-2-carbohydrazide intermediate, followed by a robust Vilsmeier-Haack reaction for the final cyclization and formylation. The provided protocol is a reliable method for obtaining this valuable scaffold for further elaboration in drug discovery and materials science.

References

- Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. (n.d.).

- Synthesis of pyrazoles via electrophilic cyclization. (2011). PubMed.

- Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. (n.d.). Taylor & Francis Online.

- Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.

- Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2023). Journal of Science and Technology - NTTU.

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). arkat usa.

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC - NIH.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.

- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (2025). ResearchGate.

- Synthesis of heterocyclic compounds from 4-formylpyrazoles. (2025). ResearchGate.

- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed.

- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate.

- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.

- SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (n.d.). Rasayan Journal of Chemistry.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.

- Synthesis of some 1H-pyrazolines bearing benzofuran as biologically active agents. (2025). ResearchGate.

- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). PubMed Central.

- 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene). (n.d.). ProQuest.

- carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. (n.d.).

- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2025). RSC Publishing.

- Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR.

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). NIH.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).

- This compound. (n.d.). Biosynth.

- Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. (n.d.). PubMed.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. ijfmr.com [ijfmr.com]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. asianpubs.org [asianpubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

Spectroscopic data of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the identity, structure, and purity of the novel heterocyclic compound, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data with established analytical protocols to serve as a robust framework for spectroscopic characterization. While a complete set of experimentally verified spectra for this specific molecule is not widely published, this guide leverages data from analogous structures and foundational spectroscopic principles to present a reliable predictive analysis.

Introduction and Molecular Overview

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a benzofuran moiety, a core component of many biologically active natural products, and a pyrazole-4-carbaldehyde unit, a versatile synthon for the construction of more complex molecular architectures.[1] Accurate and unambiguous structural elucidation is the cornerstone of any research and development effort. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of this target molecule.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic properties. The structure consists of a benzofuran ring linked at its 2-position to the 3-position of a 1H-pyrazole ring, which is further substituted with a carbaldehyde group at the 4-position.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₂ | [2][3] |

| Monoisotopic Mass | 212.0586 g/mol | [2] |

| InChIKey | GUUKJWRMPVVNOL-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O | [2] |

Caption: General workflow for the Vilsmeier-Haack formylation to yield the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. The spectrum is predicted to show signals in the aromatic, olefinic, and aldehyde regions. The pyrazole N-H proton is expected to be a broad singlet, and its chemical shift may vary with concentration and solvent.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.8 - 10.2 | s (singlet) | - | Deshielded proton attached to a carbonyl group. [4] |

| Pyrazole-H5 | 8.3 - 8.6 | s (singlet) | - | Proton on the pyrazole ring, deshielded by the adjacent nitrogen and aldehyde. |

| Benzofuran-H3 | 7.2 - 7.5 | s (singlet) | - | Proton on the furan portion of the benzofuran, adjacent to the oxygen. |

| Benzofuran-H4, H7 | 7.6 - 7.8 | m (multiplet) | ~7-8 | Aromatic protons on the benzene ring of the benzofuran. |

| Benzofuran-H5, H6 | 7.2 - 7.4 | m (multiplet) | ~7-8 | Aromatic protons on the benzene ring of the benzofuran. |

| Pyrazole-NH | 13.0 - 14.0 | br s (broad singlet) | - | Exchangeable proton, typically broad and downfield. [5] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable N-H protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle and a relaxation delay of at least 2-5 seconds to ensure quantitative integration. Acquire at least 16 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals to determine proton ratios.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. The use of broadband proton decoupling results in a spectrum where each unique carbon atom appears as a single line.

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aldehyde C=O | 185 - 190 | Highly deshielded carbonyl carbon. |

| Benzofuran C2 | 150 - 155 | Quaternary carbon of the furan ring attached to the pyrazole. |

| Benzofuran C7a | 154 - 156 | Quaternary carbon of the furan ring, part of the fusion. |

| Pyrazole C3 | 145 - 150 | Quaternary carbon of the pyrazole ring attached to the benzofuran. |

| Pyrazole C5 | 135 - 140 | Methine carbon of the pyrazole ring. |

| Aromatic/Olefinic C | 105 - 130 | Range for the remaining 8 carbons of the benzofuran and pyrazole rings. |

| Pyrazole C4 | 115 - 120 | Quaternary carbon of the pyrazole ring attached to the aldehyde. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrument Setup: Use the same spectrometer, switching to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Predicted Mass and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak. The predicted monoisotopic mass is 212.0586 Da, so the [M+H]⁺ ion should be observed at m/z 213.0659. [2]The fragmentation of pyrazoles often involves the loss of N₂ or HCN, while benzofurans can undergo cleavages of the furan ring. [6][7][8]

Table 4: Predicted ESI-MS Adducts

| Adduct | Calculated m/z | Source |

| [M+H]⁺ | 213.0659 | [2] |

| [M+Na]⁺ | 235.0478 | [2] |

| [M+K]⁺ | 251.0217 | [2] |

Caption: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the target molecule.

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

MS/MS Analysis: For structural confirmation, perform a product ion scan on the precursor ion ([M+H]⁺ at m/z 213.07). Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

Data Analysis: Compare the exact mass measurement with the calculated value for C₁₂H₈N₂O₂ to confirm the elemental composition. Analyze the MS/MS spectrum to identify fragmentation patterns consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Characteristic Vibrational Frequencies

The IR spectrum will be dominated by strong absorptions from the aldehyde carbonyl group and various C-H, N-H, and aromatic C=C stretching and bending vibrations.

Table 5: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Pyrazole N-H | Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 | Medium (often two bands) [9] |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic/Heteroaromatic C=C, C=N | Stretch | 1450 - 1620 | Medium to Strong |

| C-O (Benzofuran) | Stretch | 1200 - 1250 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory. Ensure the crystal is clean before and after use.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The logical flow of analysis ensures that each piece of data corroborates the others to build a conclusive structural assignment.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. This guide provides a robust framework based on predictive data and established, field-proven protocols. By systematically applying ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FT-IR spectroscopy, researchers can unambiguously confirm the molecular structure, verify the elemental composition, and assess the purity of this valuable heterocyclic building block, thereby ensuring the integrity and reliability of subsequent research and development activities.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C12H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C12H8N2O2 | CID 43121470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpsionline.com [jpsionline.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide on the Crystal Structure of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of benzofuran and pyrazole moieties into a single molecular framework has paved the way for a new class of heterocyclic compounds with significant therapeutic potential. This technical guide delves into the structural elucidation of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of novel bioactive molecules. While the specific crystal structure for this exact compound is not publicly available, this guide will provide a comprehensive overview of its synthesis, characterization, and a detailed analysis of the crystal structure of a closely related derivative, 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. This analysis will serve as a valuable reference for understanding the solid-state conformation, intermolecular interactions, and supramolecular assembly of this important class of compounds, offering critical insights for rational drug design and development.

Introduction: The Significance of Benzofuran-Pyrazole Hybrids

The strategic combination of distinct pharmacophores into hybrid molecules is a well-established approach in medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Benzofuran, a bicyclic aromatic ether, is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of drugs due to its diverse pharmacological profile, which includes analgesic, anti-inflammatory, and antimicrobial activities.[3][4]

The amalgamation of these two potent heterocyclic systems in this compound creates a versatile scaffold for the synthesis of a new generation of drug candidates. The carbaldehyde functional group at the 4-position of the pyrazole ring serves as a synthetic handle for further molecular elaboration, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves a multi-step sequence. A common synthetic route commences with the Vilsmeier-Haack formylation of a suitable pyrazole precursor. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5]

A generalized synthetic pathway is depicted below:

Figure 1: A generalized synthetic workflow for benzofuran-pyrazole derivatives. The final formylation step is a hypothetical pathway to the title compound based on established chemical transformations.

The resulting compounds are typically characterized using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their chemical structure.

Crystal Structure Analysis: A Case Study of a Benzofuran-Pyrazole Derivative

To gain insight into the three-dimensional arrangement of atoms and the nature of intermolecular interactions in this class of compounds, we will examine the crystal structure of a closely related derivative, 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide .[6] The crystallographic data for this compound provides a valuable model for understanding the structural features of this compound.

Crystallographic Data

The crystal structure of 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was determined by single-crystal X-ray diffraction.[6] A summary of the key crystallographic parameters is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄FN₃OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9084(6) |

| b (Å) | 11.2339(4) |

| c (Å) | 9.4417(4) |

| β (°) | 102.331(2) |

| Volume (ų) | 1544.81(11) |

| Z | 4 |

Table 1: Crystallographic data for 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.[6]

Molecular Conformation

The molecular structure reveals a non-planar conformation. The dihedral angle between the benzofuran and pyrazole rings is a critical parameter that influences the overall shape of the molecule and its ability to interact with biological targets. In the case of the analyzed derivative, the pyrazole ring is not perfectly planar due to the sp³-hybridized carbon at the 5-position. The benzofuran and the 4-fluorophenyl moieties are oriented at specific angles relative to the pyrazole core, which are dictated by steric and electronic factors.

Figure 2: A 2D schematic of the benzofuran-pyrazole scaffold, highlighting the connectivity of the core rings and the positions of key functional groups in the title compound and the analyzed derivative.

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. In the crystal structure of the derivative, intermolecular N-H···S hydrogen bonds are observed, which link the molecules into chains. These chains are further organized into a three-dimensional supramolecular architecture through C-H···π and π-π stacking interactions involving the aromatic rings. Understanding these interactions is crucial for predicting the solid-state properties of the compound, such as its solubility and melting point, which are important considerations in drug development.

Implications for Drug Design and Development

The detailed structural information obtained from crystallographic studies of benzofuran-pyrazole derivatives is invaluable for structure-based drug design. By understanding the preferred conformation of the molecule and the nature of its intermolecular interactions, medicinal chemists can rationally design new analogues with improved binding affinity and selectivity for their biological targets.

For instance, the orientation of the benzofuran and phenyl rings relative to the pyrazole core can be modified by introducing substituents with different steric and electronic properties. This can lead to the optimization of the compound's interaction with the active site of an enzyme or receptor. Furthermore, knowledge of the hydrogen bonding patterns can guide the design of molecules with enhanced solubility and bioavailability.

Conclusion

While the crystal structure of this compound remains to be determined, the analysis of closely related derivatives provides a solid foundation for understanding the structural chemistry of this important class of heterocyclic compounds. The insights gained from these studies, encompassing molecular conformation, intermolecular interactions, and supramolecular assembly, are instrumental in guiding the rational design and development of novel therapeutic agents based on the benzofuran-pyrazole scaffold. Future work should focus on obtaining single crystals of the title compound to provide a more precise understanding of its solid-state structure and to further aid in the development of new and effective pharmaceuticals.

References

-

ProQuest. (n.d.). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) - ProQuest. Retrieved from [Link]

- El-Hiti, G. A., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1653.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(7), 2828-2832.

-

PubChem. (n.d.). 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Abdel-Fattah, B. A. (2009). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2009(11), 196-244.

- El-Hiti, G. A., et al. (2016). Crystal structure of 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, C18H14FN3OS. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 875-877.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of benzofuran-pyrazole-based derivatives 128(a–d). Retrieved from [Link]

- Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.

- Al-Hussain, S. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1301-1304.

- Mphahlele, M. J., et al. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry.

-

PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. (2<i>Z</i>,5<i>Z</i>)-5-((3-(Benzofuran-2-yl)-1-phenyl-1<i>H</i>-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one - ProQuest [proquest.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Physicochemical Properties of Benzofuran-Pyrazole Derivatives

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity—a strategy known as molecular hybridization—is a powerful approach for the development of novel therapeutic agents. Benzofuran and pyrazole stand out as two such "privileged structures," scaffolds that are recurrent in a multitude of biologically active compounds. Benzofuran derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] Similarly, the pyrazole nucleus is a cornerstone of various FDA-approved drugs, celebrated for its analgesic, anti-inflammatory, and antipyretic effects.[4][5]

The strategic combination of these two heterocyclic systems into benzofuran-pyrazole derivatives has yielded a class of compounds with significant therapeutic potential, particularly in oncology.[6][7][8] The efficacy of these molecules, however, is not solely dependent on their ability to interact with a biological target. It is fundamentally governed by their physical and chemical properties, which dictate their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of the critical physicochemical properties of benzofuran-pyrazole derivatives, offering a technical narrative grounded in experimental evidence for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the validation of molecular structures, and the critical assessment of properties such as solubility, lipophilicity, and stability that are paramount for advancing a compound from a laboratory curiosity to a clinical candidate.

Synthesis and Structural Elucidation: Establishing the Molecular Foundation

The journey of understanding a molecule's properties begins with its creation and the unambiguous confirmation of its structure. The synthetic pathway not only produces the material for study but also influences purity and isomeric outcomes, while structural elucidation provides the definitive atomic blueprint.

Dominant Synthetic Pathways

A prevalent and efficient method for synthesizing benzofuran-pyrazole derivatives involves a multi-step process beginning with a Claisen-Schmidt condensation.[9] This approach offers modularity, allowing for the introduction of diverse substituents on different parts of the scaffold to tune the final properties.

Rationale: The choice of a chalcone-based synthesis is strategic. Chalcones (1,3-diaryl-2-propen-1-ones) act as versatile Michael acceptors. The subsequent cyclization with hydrazine or its derivatives is a classic and high-yielding method for forming the pyrazole ring, known as the Knorr pyrazole synthesis.[5] Using eco-friendly catalysts like Zirconium chloride or DABCO can enhance reaction efficiency and align with green chemistry principles.[9]

Experimental Protocol: Synthesis via Chalcone Intermediate

-

Step 1: Synthesis of Chalcone Intermediate.

-

To a solution of an appropriate 2-acetylbenzofuran derivative (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol, add an alcoholic sodium hydroxide solution (10%).[10]

-

Stir the reaction mixture at room temperature for 5-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone intermediate.

-

-

Step 2: Cyclization to form the Pyrazole Ring.

-

Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a solvent such as absolute ethanol or glacial acetic acid for 3-5 hours.[9][10]

-

Monitor the reaction by TLC.

-

After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry.

-

Recrystallize from a solvent like acetic acid or ethanol to obtain the purified benzofuran-pyrazole derivative.[10]

-

Structural Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compounds is non-negotiable. A combination of spectroscopic and analytical techniques provides a self-validating system where each method corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

-

¹H NMR : Key signals include the singlet for the pyrazole C-H proton and distinct multiplets for the aromatic protons on the benzofuran and phenyl rings. The chemical shifts and coupling constants provide definitive evidence of the substitution pattern.[11][12] For instance, the protons of the furan ring within the benzofuran system often appear as characteristic doublets.[13]

-

¹³C NMR : The spectrum will show distinct signals for the carbonyl carbon (if present), the carbons of the heterocyclic rings, and the substituted aromatic rings, confirming the total carbon count and chemical environment.[11][12]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorption band around 1700 cm⁻¹ would indicate a C=O group, while C=N stretching in the pyrazole ring appears in the 1620-1625 cm⁻¹ region.[11][12]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The observation of the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular formula provides strong evidence of successful synthesis.[10][11]

-

X-Ray Crystallography : For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and conformation.[12][14]

Below is a workflow diagram illustrating the synthesis and characterization process.

Core Physicochemical Properties and Their Quantification

The therapeutic potential of a benzofuran-pyrazole derivative is critically dependent on its physicochemical properties. These parameters govern the compound's ability to reach its target in sufficient concentration and exert a pharmacological effect.

Solubility

Solubility is the measure of a compound's ability to dissolve in a solvent. For oral drug candidates, aqueous solubility at physiological pH is a prerequisite for absorption from the gastrointestinal tract.[15] Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability.[15][16]

Causality: A drug must be in a dissolved state to permeate across the gut wall.[15] Benzofuran-pyrazole derivatives, with their fused aromatic ring systems, tend to be hydrophobic and can exhibit poor aqueous solubility.[17]

Experimental Protocol: Thermodynamic Solubility Assay

-

Add an excess amount of the test compound to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4, or buffers simulating gastric fluid, pH 2.0).[17]

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid. A 0.45 µm filter is standard.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

The measured concentration represents the thermodynamic solubility.

Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[18]

Causality: Lipophilicity governs a compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.[18]

-

Too Low Lipophilicity (Low LogP): The compound may have poor membrane permeability and thus poor absorption.

-

Too High Lipophilicity (High LogP): This can lead to poor aqueous solubility, high plasma protein binding (reducing free drug concentration), increased metabolic clearance, and potential toxicity.[18] An optimal LogP range for oral bioavailability is often cited as being between 0 and 3.[15]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4), pre-saturating each phase with the other.[15][17]

-

Dissolve a known amount of the benzofuran-pyrazole derivative in one of the phases.

-

Combine the two phases in a vessel and agitate vigorously (shake) until partitioning equilibrium is reached (typically several hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC or a similar quantitative technique.

-

Calculate LogP using the formula: LogP = log ([Concentration]_octanol / [Concentration]_aqueous).

Chemical Stability

Chemical stability is the resistance of a compound to chemical degradation under various conditions. Instability can lead to a loss of potency and the formation of potentially toxic byproducts. Key assessments include stability in different pH conditions (hydrolytic stability) and in the presence of oxidizing agents.[19][20]

Causality: The fused heterocyclic system of benzofuran-pyrazole is generally aromatic and stable.[21] However, specific substituents or the presence of certain functional groups (e.g., esters) can introduce liabilities. Stability testing helps identify these weak points.[20]

Experimental Protocol: General Hydrolytic Stability Assessment

-

Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in buffers of different pH values (e.g., pH 2.0 for acidic, pH 7.4 for neutral, pH 9.0 for basic).

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Quench any reaction if necessary (e.g., by neutralization or dilution in mobile phase).

-

Analyze the samples by HPLC to quantify the amount of the parent compound remaining.

-

Calculate the half-life (t½) of the compound at each pH to determine its stability.

Table 1: Representative Physicochemical Data for a Hypothetical Benzofuran-Pyrazole Series

| Compound ID | R-Group | Mol. Weight | LogP (Experimental) | Aqueous Solubility (µM) at pH 7.4 |

| BFP-01 | -H | 274.29 | 2.85 | 15.2 |

| BFP-02 | -Cl | 308.74 | 3.55 | 3.1 |

| BFP-03 | -OCH₃ | 304.32 | 2.70 | 18.5 |

| BFP-04 | -NO₂ | 319.29 | 2.90 | 9.8 |

Note: Data are illustrative and serve to demonstrate how substitutions impact properties.

The Structure-Property-Activity Relationship (SPAR)

The ultimate goal of characterizing physicochemical properties is to understand how they relate to biological activity. This Structure-Property-Activity Relationship (SPAR) is a cornerstone of rational drug design.[3][22] For benzofuran-pyrazole derivatives, SPAR studies have revealed critical insights, particularly for their anticancer effects.[22][23]

Expertise & Insights: The inclusion of specific substituents on the benzofuran or pyrazole rings directly modulates the core physicochemical properties, which in turn drives biological activity.

-

Impact of Halogens: Adding a halogen like chlorine (e.g., BFP-02 in the table) typically increases lipophilicity (higher LogP).[22] This can enhance membrane permeability and potency up to a point, but often at the cost of reduced aqueous solubility, which can negatively impact oral absorption.[17]

-

Impact of Polar Groups: Introducing polar, hydrogen-bond-donating/accepting groups like a methoxy group (-OCH₃) can slightly decrease lipophilicity and improve solubility (e.g., BFP-03).[22] This can be a viable strategy to enhance the overall ADME profile of a lead compound.

-

Electronic Effects: Electron-withdrawing groups (like -NO₂) or electron-donating groups (-OCH₃) alter the electronic distribution across the aromatic system. This can influence how the molecule interacts with its biological target (e.g., the active site of a kinase) and its metabolic stability.[10]

The diagram below illustrates the logical flow from molecular structure to biological outcome.

Conclusion

Benzofuran-pyrazole derivatives represent a promising class of hybrid molecules with significant therapeutic potential. This guide has detailed the critical physical and chemical properties that underpin their development as drug candidates. A successful research program hinges not just on potent biological activity but on a holistic understanding and optimization of the molecule's entire physicochemical profile. The synthetic accessibility of this scaffold allows for systematic modification, and by applying the rigorous analytical protocols described herein for solubility, lipophilicity, and stability, researchers can make informed, data-driven decisions. This integrated approach, which tightly couples molecular design with property assessment, is essential for navigating the complex path of drug discovery and unlocking the full potential of the benzofuran-pyrazole core.

References

-

Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. (2023). Chem Biodivers, 20(11). [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers (Basel), 14(9). [Link]

-

The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). RSC Med Chem. [Link]

-

Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). RSC Adv.[Link]

-

Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. (2023). Pharmaceuticals (Basel), 16(10). [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Adv., 9(48). [Link]

-

Synthesis of Pyrazole Derivatives A Review. (2023). International Journal for Multidisciplinary Research. [Link]

-

Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. (n.d.). Semantic Scholar. [Link]

-

Lipophilicity & Solubility. (n.d.). Creative Bioarray. [Link]

-

Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives. (2020). ResearchGate. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR. [Link]

-

A benzofuran-pyrazole derivative compound 36 having good anticancer activity. (n.d.). ResearchGate. [Link]

-

Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. (2025). ResearchGate. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2012). ResearchGate. [Link]

-

Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

-

Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Crystal Structure of a Novel Heterocycle Containing Benzofuran, Pyrazole, and Thiazolidin-4-one Moieties. (2023). Molbank. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. [Link]

-

Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). ResearchGate. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PubMed. [Link]

-

X-ray crystal structure of compound 4d. (n.d.). ResearchGate. [Link]

-

Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. (2021). Journal of the American Chemical Society. [Link]

-

Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. (2016). Drug Discovery Today. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed. [Link]

-

Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives. (2025). ResearchGate. [Link]

-

Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. (n.d.). DergiPark. [Link]

-

Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. (n.d.). Der Pharma Chemica. [Link]

-

Stability and Aromaticity of Heterocyclic Compounds. (2020). YouTube. [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Omega. [Link]

-

Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). National Center for Biotechnology Information. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. ijsdr.org [ijsdr.org]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. azolifesciences.com [azolifesciences.com]

- 16. Quality guidelines for oral drug candidates: dose, solubility and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. mdpi.com [mdpi.com]

- 20. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

Topic: Discovery and Synthesis of Novel Benzofuran-Pyrazole Scaffolds: A Technical Guide to Next-Generation Therapeutic Agents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a technique known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of novel hybrid scaffolds integrating benzofuran and pyrazole cores. These two heterocycles are independently recognized for their profound and diverse pharmacological activities.[1][2] Their fusion creates a synergistic scaffold with significant potential against a spectrum of diseases, most notably cancer, microbial infections, and inflammatory conditions.[3][4][5] We will delve into the causal chemistry behind prevalent synthetic strategies, provide detailed, field-tested protocols, and explore the mechanistic insights that position these compounds as promising candidates for therapeutic development.

The Rationale for Hybridization: Uniting Two Privileged Scaffolds

In the quest for novel therapeutics with enhanced efficacy and reduced resistance, the limitations of single-target drugs have become increasingly apparent.[6] Benzofuran and pyrazole represent "privileged structures" in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][3]

-

The Benzofuran Core: This bicyclic heterocycle is a cornerstone of compounds with a wide array of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] Its structural rigidity and ability to participate in various non-covalent interactions allow it to bind effectively to a range of biological targets.[6]

-

The Pyrazole Nucleus: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole is a key component in drugs like Celecoxib (an anti-inflammatory) and other agents targeting various enzymes and receptors.[5][7] Pyrazole-based compounds are well-documented inhibitors of enzymes critical to disease progression, such as protein kinases, topoisomerases, and DNA gyrase.[4][6][8]

The expert insight driving the fusion of these two moieties is based on the principle of synergistic pharmacology. By combining the benzofuran and pyrazole nuclei, we aim to create hybrid molecules that can interact with multiple biological targets or engage a single target with enhanced affinity and specificity, potentially leading to improved therapeutic outcomes and overcoming existing drug resistance mechanisms.[8][9]

Strategic Synthesis of Benzofuran-Pyrazole Scaffolds

The construction of the benzofuran-pyrazole core relies on robust and modular synthetic pathways. The most prevalent and effective approach involves a multi-step sequence commencing with a functionalized benzofuran, proceeding through a chalcone intermediate, and culminating in the cyclization to form the pyrazole ring.

Workflow Overview: From Precursor to Final Scaffold

The logical flow of the synthesis is designed for modularity, allowing for the introduction of chemical diversity at various stages to explore structure-activity relationships (SAR).

Caption: The integrated drug discovery and evaluation workflow.

Antimicrobial and Anti-inflammatory Potential

Beyond cancer, these scaffolds have shown significant promise as antimicrobial and anti-inflammatory agents.

-

Antimicrobial Action: Certain derivatives act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication, making them attractive candidates for developing new antibiotics to combat resistant strains. [4][9]They have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [4][10]* Anti-inflammatory Effects: The pyrazole core is famously present in NSAIDs. Hybrid derivatives have been shown to manage inflammation, potentially by inhibiting inflammatory mediators like TNF-α and various interleukins, making them relevant for conditions like osteoarthritis. [5]

Quantitative Biological Data Summary

The following table summarizes the reported anticancer activity for representative benzofuran-pyrazole derivatives, demonstrating their potency.

| Compound ID | Key Structural Features | Cancer Cell Line | Activity (GI₅₀ in µM) | Reference |

| 4c | 4-chlorophenyl @ pyrazoline | Leukemia (CCRF-CEM) | 1.00 | [11] |

| 4c | 4-chlorophenyl @ pyrazoline | Renal Cancer (786-0) | 1.95 | [11] |

| 4c | 4-chlorophenyl @ pyrazoline | Breast Cancer (T-47D) | 2.71 | [11] |

| 3d | 1H-benzo[d]imidazol-2-yl | Leukemia (SR) | 0.33 | [12][13] |

| 3d | 1H-benzo[d]imidazol-2-yl | Ovarian Cancer (OVCAR-3) | 0.81 | [12][13] |

| 3d | 1H-benzo[d]imidazol-2-yl | Breast Cancer (MCF7) | 4.87 | [12][13] |

Future Perspectives and Conclusion

The benzofuran-pyrazole scaffold is a testament to the power of rational drug design through molecular hybridization. The synthetic routes are robust, versatile, and amenable to the generation of large, diverse chemical libraries. The demonstrated efficacy of these compounds as multi-kinase inhibitors for cancer and as DNA gyrase inhibitors for microbial infections validates the core hypothesis behind their design.

Future work must focus on rigorous lead optimization to improve pharmacokinetic profiles (ADMET properties) and enhance target specificity to minimize off-target effects. Advanced in silico modeling can guide the next generation of derivatives, while in vivo studies in relevant animal models will be crucial to translate the profound in vitro potential into tangible therapeutic agents. This scaffold represents a highly promising platform for the development of next-generation drugs to address critical unmet needs in oncology and infectious diseases.

References

-

Abd El-Karim, S.S., Anwar, M.M., Mohamed, N.A., Nasr, T., & Elseginy, S.A. (2015). Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran–pyrazole derivatives as anticancer agents. Bioorganic Chemistry, 63, 1-12. [Link]

-

Abd El-Karim, S.S., Syam, Y.M., Abdelkader, R.M., El-Ashrey, M.K., & Anwar, M.M. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 42, 35003-35021. [Link]

-

Abd El-Karim, S.S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. PubMed. [Link]

-

Anonymous. (n.d.). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. DergiPark. [Link]

-

Anonymous. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. [Link]

-

Abd El-Karim, S.S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. [Link]

-

Abd El-Karim, S.S., et al. (n.d.). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PMC - NIH. [Link]

-

Abd El-Karim, S.S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. ResearchGate. [Link]

-

Anonymous. (n.d.). Different synthetic strategies to access highly functionalized benzofurans. ResearchGate. [Link]

-

Anonymous. (n.d.). Reaction pathway for the synthesis of functionalized 3-(benzofuran-2-yl). ResearchGate. [Link]

-

Anonymous. (n.d.). Development of new benzofuran-pyrazole hybrids of potential antimicrobial activity. ResearchGate. [Link]

-